2-(5-Bromopyrimidin-2-yl)acetamide
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Overview
Description
2-(5-Bromopyrimidin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C6H6BrN3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)acetamide typically involves the bromination of pyrimidine derivatives followed by acetamidation. One common method involves the reaction of 5-bromopyrimidine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several days, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties, such as conductive polymers or coordination complexes.
Biological Studies: The compound is employed in biological assays to study enzyme interactions and cellular processes
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-5-bromopyrimidine
- 5-Bromo-2-methylacetamidopyrimidine
- N-(5-Bromopyrimidin-2-yl)acetamide
Uniqueness
2-(5-Bromopyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-9-6(10-3-4)1-5(8)11/h2-3H,1H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQYJPBGJNFQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562181 |
Source
|
Record name | 2-(5-Bromopyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132288-08-5 |
Source
|
Record name | 2-(5-Bromopyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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